1H-1,2,3-Triazolo[4,5-b]pyridine
Description
Significance of Fused Heterocyclic Systems in Modern Chemical Science
Fused heterocyclic systems, which consist of two or more rings sharing at least one common atom, are of paramount importance in modern chemical science. fiveable.me Their rigid, often planar structures can lead to enhanced stability and unique electronic properties compared to their non-fused counterparts. ias.ac.in This structural rigidity allows for more specific interactions with biological targets, making them valuable scaffolds in drug discovery and development. ias.ac.infiveable.me
The fusion of different heterocyclic rings, such as a triazole and a pyridine (B92270) ring in the case of 1H-1,2,3-Triazolo[4,5-b]pyridine, results in a molecule with a distinct combination of chemical and physical characteristics. smolecule.com The presence of multiple heteroatoms, typically nitrogen, oxygen, or sulfur, within the fused ring system enhances its chemical diversity and reactivity, providing numerous possibilities for functionalization. fiveable.me This versatility makes fused heterocycles crucial building blocks in the synthesis of complex organic molecules, pharmaceuticals, agrochemicals, and advanced materials. ias.ac.inresearchgate.net
Current Research Landscape of this compound: An Overview
This compound, with the molecular formula C₅H₄N₄, is a bicyclic aromatic compound featuring a triazole ring fused to a pyridine ring. smolecule.comsigmaaldrich.comnist.gov Its planar structure and the presence of four nitrogen atoms contribute to its unique electronic properties and its ability to participate in hydrogen bonding and coordinate with metal ions. smolecule.com
Current research on this compound is multifaceted, spanning various domains of chemistry. In medicinal chemistry, it serves as a key building block for the synthesis of novel drug candidates. smolecule.comchemimpex.com Researchers are actively exploring its potential in developing new therapeutics. smolecule.com The ability of the nitrogen atoms in the rings to act as Lewis base donors makes it a valuable ligand in coordination chemistry for the development of functional materials. smolecule.com
Furthermore, this compound is utilized as a starting material in the synthesis of other complex molecules, including energetic materials. smolecule.comsigmaaldrich.comsigmaaldrich.com Its derivatives are also investigated for their potential applications in agricultural chemistry. chemimpex.com The ongoing exploration of this compound's chemical reactivity, including nucleophilic substitution and condensation reactions, continues to unveil new synthetic possibilities and applications. smolecule.com
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₄N₄ | smolecule.comsigmaaldrich.comnist.gov |
| Molecular Weight | 120.11 g/mol | sigmaaldrich.comnist.govsigmaaldrich.com |
| Melting Point | 208 °C (decomposes) | sigmaaldrich.comsigmaaldrich.com |
| CAS Registry Number | 273-34-7 | sigmaaldrich.comnist.gov |
Spectroscopic Data of this compound
| Spectroscopic Technique | Key Features | Reference |
| Mass Spectrometry (Electron Ionization) | Data available in the NIST WebBook | nist.gov |
| InChI | 1S/C5H4N4/c1-2-4-5(6-3-1)8-9-7-4/h1-3H,(H,6,7,8,9) | sigmaaldrich.comnist.govsigmaaldrich.com |
| InChI Key | VQNDBXJTIJKJPV-UHFFFAOYSA-N | sigmaaldrich.comnist.govsigmaaldrich.com |
| SMILES | c1cnc2nn[nH]c2c1 | sigmaaldrich.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2H-triazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-4-5(6-3-1)8-9-7-4/h1-3H,(H,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNDBXJTIJKJPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181744 | |
| Record name | 1H-1,2,3-Triazolo(4,5-b)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273-34-7 | |
| Record name | 1H-1,2,3-Triazolo(4,5-b)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 273-34-7 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-1,2,3-Triazolo(4,5-b)pyridine | |
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| Record name | 1H-1,2,3-Triazolo[4,5-b]pyridine | |
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Synthetic Methodologies and Strategies for 1h 1,2,3 Triazolo 4,5 B Pyridine and Its Derivatives
Conventional Synthetic Routes to 1H-1,2,3-Triazolo[4,5-b]pyridine
Traditional methods for synthesizing the this compound scaffold have historically relied on cyclization reactions of appropriately substituted pyridine (B92270) or triazole precursors.
A foundational method for the synthesis of this compound involves the diazotization of 2,3-diaminopyridine. This reaction is a classic example of forming a triazole ring by treating an ortho-diamine with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite and a mineral acid). The process involves the sequential diazotization of one amino group, followed by an intramolecular cyclization where the resulting diazonium salt is attacked by the adjacent free amino group to close the five-membered triazole ring.
This pathway has been extended to more complex, substituted precursors. For instance, a similar strategy using nitrosonium-mediated diazotization has been effectively employed in the synthesis of novel tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridines from 2,3-diamino-furo[2,3-c]pyridine precursors researchgate.net.
Table 1: Diazotization for this compound Synthesis
| Precursor | Reagents | Product | Key Transformation |
|---|---|---|---|
| 2,3-Diaminopyridine | NaNO₂, HCl | This compound | Diazotization followed by intramolecular cyclization |
Condensation reactions provide a versatile route to the triazolopyridine scaffold. These methods typically involve the reaction of a precursor containing a portion of the final ring system with a reagent that provides the remaining atoms needed for cyclization. A common strategy involves the cyanoacetylation of 5-amino-1,2,3-triazoles, which is then followed by a cyclization step to form the fused pyridine ring. researchgate.net For example, the reaction of 5-amino-2-phenyl-2H-1,2,3-triazole with a heated mixture of cyanoacetic acid and acetic anhydride leads to the formation of the triazolo[4,5-b]pyridine framework researchgate.netsmolecule.com.
Microwave-assisted synthesis has been shown to be a highly efficient modern alternative, allowing for catalyst-free and additive-free methodologies. One such approach involves a tandem reaction between enaminonitriles and benzohydrazides, proceeding through transamidation, nucleophilic addition, and subsequent condensation under microwave irradiation to yield triazolopyridine derivatives in short reaction times. smolecule.com
The use of 1,2,3-triazole-4(5)-amines as key building blocks is a powerful and well-documented strategy for constructing the triazolo[4,5-b]pyridine system. researchgate.netsemanticscholar.org This approach involves the condensation of the aminotriazole with compounds containing active methylene groups. researchgate.netsemanticscholar.org The reaction builds the pyridine portion of the scaffold onto the pre-existing triazole ring. This methodology is valued for its ability to introduce a variety of substituents onto the newly formed pyridine ring, making it a versatile tool for creating libraries of functionalized derivatives. researchgate.netsemanticscholar.org
For instance, reacting 5-amino-1,2,3-triazoles with active methylene compounds like β-ketoesters or malononitrile derivatives in the presence of a suitable catalyst or base can lead to the formation of variously substituted triazolo[4,5-b]pyridones.
Table 2: Cyclocondensation using 1,2,3-Triazole-4(5)-amine Precursors
| Triazole Precursor | Condensation Partner | Conditions | Product Type |
|---|---|---|---|
| 5-Amino-1,2,3-triazole | Cyanoacetic acid / Acetic anhydride | Heat | Triazolo[4,5-b]pyridone derivative researchgate.net |
Contemporary Synthetic Approaches for Functionalized this compound Derivatives
Modern synthetic chemistry offers powerful tools for the construction of complex heterocyclic systems, including functionalized 1H-1,2,3-Triazolo[4,5-b]pyridines. These methods often provide greater efficiency, milder reaction conditions, and broader substrate scope compared to conventional routes.
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups. The cornerstone of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a 1,2,3-triazole ring from an azide and a terminal alkyne. nih.govnsf.gov While this reaction is primarily used to form the triazole ring itself, its principles can be adapted to synthesize fused systems.
For the synthesis of triazolo[4,5-b]pyridines, this would typically involve a multi-step process where a pyridine precursor bearing either an azide or an alkyne functionality reacts with a corresponding alkyne or azide partner to form an intermediate, which then undergoes a subsequent cyclization to form the fused bicyclic system. The power of this approach lies in the modularity and reliability of the CuAAC reaction for constructing the core triazole unit. nih.gov
Transition-metal-catalyzed cross-coupling reactions, particularly those mediated by palladium and copper, have become indispensable for the formation of carbon-nitrogen (C-N) bonds in the synthesis of aromatic amines and N-heterocycles. acs.org These methods can be applied to the final ring-closing step or to append substituents to the triazolopyridine scaffold.
For example, a palladium-catalyzed intramolecular C-N cross-coupling (Buchwald-Hartwig amination) could be envisioned for the cyclization of a 2-halo-3-aminopyridine that has been functionalized with a group capable of forming the triazole ring, or vice-versa. Copper-catalyzed reactions are also prevalent in the synthesis of fused triazole systems. For related isomers like 1,2,4-triazolo[1,5-a]pyridines, copper-catalyzed oxidative C-N bond formation from 2-aminopyridines and nitriles has been demonstrated, showcasing the potential of such catalysts in forming the fused heterocyclic system. nih.gov
Table 3: Overview of Synthetic Approaches
| Methodology | Key Reaction | Precursors | Advantages |
|---|---|---|---|
| Conventional | |||
| Diazotization | Intramolecular diazonium salt cyclization | 2,3-Diaminopyridines | Direct, well-established |
| Condensation | Cyanoacetylation/Cyclization | 5-Amino-1,2,3-triazoles, active methylene compounds | Versatile for pyridine ring substitution researchgate.net |
| Cyclocondensation | Condensation/Cyclization | 1,2,3-Triazole-4(5)-amines | Builds pyridine ring onto triazole core researchgate.netsemanticscholar.org |
| Contemporary | |||
| Click Chemistry | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide- and alkyne-functionalized pyridines | High efficiency, modular, mild conditions nih.gov |
Strategies for Regioselective Functionalization of the this compound Core
The functionalization of the this compound core in a regioselective manner is crucial for the development of novel derivatives with tailored properties. The inherent electronic nature of the fused ring system, with its electron-deficient pyridine ring and the triazole moiety, dictates the reactivity and selectivity of substitution reactions.
Transition-metal catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of heteroaromatic compounds. While specific examples for the this compound core are still emerging, related systems provide valuable insights. For instance, palladium-catalyzed direct arylation has been successfully applied to 1,2,3-triazoles and other fused N-heterocycles. acs.orgnih.gov These reactions often proceed with high regioselectivity, targeting specific C-H bonds based on their acidity and steric accessibility. For N-aryl 1,2,3-triazoles, palladium-catalyzed arylation has been shown to occur selectively at the C-5 position. nih.gov Similarly, regioselective C2-arylation of imidazo[4,5-b]pyridines has been achieved, highlighting the potential for selective functionalization of analogous fused systems. nih.gov
The electronic properties of the pyridine ring generally direct electrophilic substitutions to the 3- and 5-positions, while nucleophilic attacks are favored at the 2-, 4-, and 6-positions. However, the fusion of the triazole ring significantly modulates this reactivity. The development of directing group-free methodologies for the meta-C-H functionalization of pyridines offers a promising avenue for selectively modifying the pyridine moiety of the this compound core. nih.gov
Furthermore, the synthesis of functionalized derivatives can be achieved by utilizing pre-functionalized precursors. For example, the reaction of substituted 5-amino-1,2,3-triazoles with various reagents can lead to a diverse range of substituted this compound derivatives. researchgate.net
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound and its derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes.
Catalytic Methods for Enhanced Efficiency and Selectivity
The use of catalysts is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. In the context of this compound synthesis, various catalytic systems have been explored. For instance, the synthesis of related triazolopyridine derivatives has been achieved using zeolite catalysts. These reactions, which involve the condensation of 5-amino-1,2,3-triazoles with active methylene compounds, proceed at elevated temperatures to afford the desired products in good yields. researchgate.net
Palladium-catalyzed reactions, as mentioned in the context of regioselective functionalization, also represent a green approach by enabling direct C-H bond activation, thus avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps. acs.org
Solvent-Free and Aqueous Medium Reactions
Minimizing or eliminating the use of hazardous organic solvents is a key principle of green chemistry. Microwave-assisted synthesis has proven to be a particularly effective technique for achieving this goal in the synthesis of this compound derivatives. smolecule.com Catalyst-free and additive-free methodologies have been developed for the synthesis of triazolopyridines under microwave irradiation, often in the absence of a solvent. smolecule.comrsc.org These reactions can proceed rapidly, with significantly reduced reaction times compared to conventional heating methods. smolecule.com
For example, a catalyst- and solvent-free synthesis of 1,2,3-triazoles has been reported through the microwave-assisted cycloaddition of trimethylsilylazide and acetylenes, offering a greener route to the core triazole structure. rsc.org While not directly applied to the fused pyridine system, this demonstrates the potential of solvent-free microwave synthesis in this area. Furthermore, the synthesis of related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, has been successfully carried out under green, one-pot, solvent-free conditions. researchgate.net
The use of water as a reaction medium is another important aspect of green chemistry. While specific examples for the synthesis of this compound in aqueous media are not widely reported, the development of water-compatible catalytic systems for the synthesis of related N-fused 1,2,4-triazoles suggests that aqueous routes may be feasible. organic-chemistry.org
High-Throughput Synthesis and Combinatorial Chemistry for this compound Libraries
High-throughput synthesis and combinatorial chemistry are powerful tools for the rapid generation of large libraries of compounds for drug discovery and materials science research. The this compound scaffold is well-suited for these approaches due to the availability of diverse starting materials and the development of efficient synthetic methodologies.
The modular nature of many synthetic routes to triazolopyridines allows for the systematic variation of substituents at multiple positions. For instance, in the synthesis of triazolopyridine derivatives, different phenylboronic acids can be coupled to the core scaffold via Suzuki reactions to generate a library of analogs. tandfonline.com
While specific high-throughput synthesis platforms dedicated solely to this compound are not extensively documented, the principles of parallel synthesis can be readily applied. The use of multi-well plates and automated liquid handling can facilitate the rapid production and purification of a large number of derivatives. The development of high-throughput screening methods, such as a circular dichroism-based assay for determining the enantiopurity of aryl triazoles, is also crucial for the efficient analysis of these libraries. rsc.org
The synthesis of combinatorial libraries of related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, has been successfully demonstrated using liquid-phase parallel synthesis techniques. nih.gov This approach allows for the generation of thousands of compounds on a milligram scale, which can then be screened for biological activity. nih.gov The adaptability of these methods to the this compound scaffold holds significant promise for the discovery of new lead compounds.
Advanced Spectroscopic and Computational Characterization of 1h 1,2,3 Triazolo 4,5 B Pyridine Systems
Vibrational Spectroscopy Studies (IR, Raman) and Normal Mode Analysis of 1H-1,2,3-Triazolo[4,5-b]pyridine
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insights into the molecular structure and bonding of this compound. Experimental FTIR spectra have been measured for this compound and its derivatives in the solid state. nih.gov These experimental data are often complemented by quantum chemical calculations, such as Density Functional Theory (DFT), to achieve a comprehensive assignment of the observed vibrational bands. nih.govresearchgate.net
Normal mode analysis, facilitated by these calculations, allows for a detailed interpretation of the experimental vibrational spectra. researchgate.net For instance, in studies of related triazole and benzotriazole (B28993) systems, DFT calculations at the B3LYP/6-311++G** level have shown excellent agreement with experimental FTIR spectra, enabling a rigorous assignment of vibrational modes based on the calculated Potential Energy Distribution (PED). nih.gov This combined experimental and theoretical approach has been crucial in clarifying ambiguities in previous vibrational assignments of triazole-containing compounds. nih.gov
The vibrational characteristics of the triazolo ring are of particular interest. For example, in a study of a related triazolo-pyridinium system, the vibrational characteristics were proposed based on DFT calculations. researchgate.net Hydrogen bonding significantly influences the vibrational spectra, particularly the N-H stretching modes, which can cause broadening and shifts in the corresponding IR bands. researchgate.net For instance, a broad absorption band observed in the FT-IR spectrum of 5-methylbenzotriazole between approximately 3300 and 2300 cm⁻¹ makes the explicit assignment of the N-H stretching mode challenging. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. chemicalbook.comdigitellinc.com
For the parent compound, this compound, characteristic signals in the ¹H NMR spectrum correspond to the protons on the pyridine (B92270) ring. chemicalbook.com The chemical shifts and coupling constants of these protons are indicative of their relative positions and the electronic nature of the fused ring system.
In studies of various derivatives, NMR data, including 1D and 2D techniques, have been instrumental in confirming their structures. digitellinc.commdpi.comekb.eg For example, in the synthesis of substituted researchgate.netchemicalbook.comresearchgate.nettriazolo[4,3-a]pyridines, characterization was achieved using ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry. mdpi.com Similarly, the structures of newly synthesized 1,2,3-triazolo[4',5':4,5]furo[2,3-c]pyridines were confirmed by ¹H and ¹³C NMR spectroscopy. nih.gov The use of 2D NMR methods, such as HSQC and HMBC, is often essential for the unambiguous assignment of carbon signals in the ¹³C NMR spectra, especially for complex derivatives. digitellinc.com
X-ray Crystallography of this compound and its Complexes
X-ray crystallography provides the most definitive and visually explicit information regarding the three-dimensional molecular structure of this compound and its complexes in the solid state. researchgate.net This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
The crystal structure of 1H-1,2,3-Triazolo[4,5-b]pyridin-4-ium nitrate (B79036) has been determined by single-crystal X-ray diffraction. researchgate.net The analysis revealed that the compound crystallizes in the orthorhombic system with the Pnma space group. The asymmetric unit consists of a cation and a nitrate anion. A key finding is that the five carbon and four nitrogen atoms of the cation are coplanar, and this plane is nearly identical to the plane formed by the nitrate ions. The cations and anions are connected through hydrogen bonds. researchgate.net
The planarity of the this compound ring system is a recurring feature in its crystal structures and those of its derivatives, which is conducive to various chemical interactions. smolecule.com In complexes, the ability of the nitrogen atoms in both rings to participate in hydrogen bonding and coordinate with metal ions is a significant aspect of its chemistry. smolecule.comchemimpex.com
| Compound | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|
| 1H-1,2,3-Triazolo[4,5-b]pyridin-4-ium nitrate | Orthorhombic | Pnma | a = 13.4643(13) Å, b = 6.2866(10) Å, c = 9.1138(9) Å |
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular geometry and electronic structure of this compound and its derivatives. researchgate.netresearchgate.net DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311G(2d,2p)), provide valuable insights that complement experimental findings. researchgate.netmdpi.com
These calculations can accurately predict molecular structures, vibrational frequencies, and electronic properties. nih.govresearchgate.net For instance, the molecular structure and simulated vibrational spectra of related compounds have been determined using the B3LYP/6-311G(2d,2p) approach, showing good agreement with experimental data. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) and Natural Bond Orbital (NBO) charges helps in understanding the reactivity and stability of these molecules. researchgate.netnih.gov
Computational methods are particularly useful for studying the tautomerism and isomerization of this compound. The position of the proton on the triazole ring can vary, leading to different tautomers. DFT calculations can determine the relative energies of these tautomers, predicting the most stable form. researchgate.net
For example, a study on 1H- and 3H-1,2,3-triazolo[4,5-b]pyridine and its methyl derivatives used DFT at the B3LYP/6-31G(d,p) level to determine the molecular structure, vibrational energy levels, and potential energy distribution of different tautomers. researchgate.net The study found that the substitution pattern of a methyl group on the pyridine ring influences the preferred position of the proton on the triazole ring. researchgate.net Such computational investigations are crucial for understanding the complex equilibria that can exist in these systems.
While specific molecular dynamics (MD) simulations focusing solely on this compound are not extensively detailed in the provided search results, this computational technique is highly relevant for understanding its interactions in a dynamic environment. MD simulations can model the behavior of the molecule over time, providing insights into its interactions with solvents, biological macromolecules, or other molecules.
In a broader context, MD simulations are used to study the stability of complexes, conformational changes, and the role of intermolecular forces, such as hydrogen bonding and π-π stacking interactions. For related systems, Hirshfeld surface analysis, which is often used in conjunction with crystal structure data, provides a qualitative and quantitative understanding of intermolecular contacts, which can be further explored through MD simulations. mdpi.comresearchgate.net Docking studies, which are a form of molecular modeling, have been used to investigate the interactions of related triazolopyrimidine derivatives with biological targets, indicating the potential for hydrogen bonding to play a crucial role in their activity. nih.gov
Quantum Chemical Calculations of Electronic Properties and Stability of this compound
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties and stability of this compound and its derivatives. These computational methods provide detailed insights into molecular structure, vibrational frequencies, and the relative stability of different tautomeric forms.
DFT calculations at the B3LYP/6-31G(d,p) level have been utilized to determine the molecular structure and vibrational energy levels of the 1H- and 3H-tautomers of 1,2,3-triazolo[4,5-b]pyridine. researchgate.net Such studies are crucial for understanding the tautomeric equilibrium, as the position of the proton on the triazole ring significantly influences the molecule's properties. For the unsubstituted 1,2,3-triazolo[4,5-b]pyridine, the 1H- and 3H-tautomers are the most relevant forms. Computational analyses have shown that methyl substitution on the pyridine ring can alter the preferred tautomeric form. For instance, 5- and 7-methyl substitution favors the 3H-tautomer, while 6-methyl substitution results in a mixture of both 1H- and 3H-tautomers. researchgate.net
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key parameters determined through quantum chemical calculations. nih.gov These frontier orbitals are fundamental in predicting the chemical reactivity and the electronic absorption characteristics of the molecule. For instance, in a study on a related triazolopyridine, electron absorption and luminescence spectra were interpreted based on calculated singlet, triplet, HOMO, and LUMO energies. nih.gov
The table below summarizes the computational methods and key findings from quantum chemical calculations on 1,2,3-triazolo[4,5-b]pyridine and its analogs.
| Computational Method | Basis Set | Key Findings | Reference |
| Density Functional Theory (DFT) | B3LYP/6-31G(d,p) | Determined molecular structure and vibrational energy levels of 1H- and 3H-tautomers. Showed the influence of methyl substitution on tautomeric preference. | researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Not Specified | Used to analyze charge delocalization and the stabilizing effects of intermolecular hydrogen bonds in related triazolopyridines. | nih.govresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Not Specified | Calculated HOMO-LUMO energies to interpret electronic absorption and emission spectra in analogous compounds. | nih.gov |
Conformational Analysis and Potential Energy Surfaces
The conformational analysis of this compound is primarily concerned with the planarity of the fused ring system and the potential energy surfaces associated with tautomerism and intermolecular interactions, rather than the torsional flexibility of side chains. The core structure of this compound is a rigid, planar aromatic system. ontosight.airesearchgate.net
Quantum chemical calculations are employed to explore the potential energy surface (PES) of the tautomeric forms. researchgate.net These calculations help to identify the most stable tautomers by locating the minima on the PES. For 1,2,3-triazolo[4,5-b]pyridine, the key aspect of its PES is the relative energy of the 1H- and 3H-tautomers. The calculations indicate which form is energetically favored under specific conditions. researchgate.net
Furthermore, the potential energy surface can be explored to understand the formation of dimers and larger aggregates. The stability of such structures is often governed by hydrogen bonding. researchgate.net For example, the formation of hydrogen-bonded dimers of related imidazo[4,5-b]pyridine tautomers has been studied by computing their optimized geometries and vibrational frequencies. researchgate.net This provides insight into the intermolecular forces that dictate the supramolecular chemistry of these compounds in the solid state.
The table below outlines the key aspects of conformational analysis and potential energy surface studies for this compound systems.
| Area of Analysis | Methodologies | Key Insights | References |
| Tautomerism | DFT Calculations (e.g., B3LYP/6-31G(d,p)) | Identification of the most stable 1H- and 3H-tautomers by locating minima on the potential energy surface. | researchgate.net |
| Molecular Planarity | X-ray Diffraction, DFT Calculations | Confirmation of the planar geometry of the fused ring system. In the nitrate salt, the cation is found to be planar. | researchgate.net |
| Intermolecular Interactions | DFT Calculations | Analysis of the potential energy surface for the formation of hydrogen-bonded dimers, which contributes to structural stabilization. | researchgate.netresearchgate.net |
Medicinal Chemistry and Pharmacological Investigations of 1h 1,2,3 Triazolo 4,5 B Pyridine Scaffolds
1H-1,2,3-Triazolo[4,5-b]pyridine as a Privileged Scaffold in Drug Discovery
The this compound core is considered a privileged scaffold in drug discovery due to its presence in a variety of biologically active compounds. chemimpex.comontosight.airesearchgate.net Its structural rigidity and the specific spatial arrangement of its nitrogen atoms allow for precise interactions with various biological targets, including enzymes and receptors. ontosight.ai This has led to its exploration in the design of new drug candidates for a range of diseases. ontosight.aismolecule.com The scaffold's ability to serve as a versatile building block facilitates the synthesis of large libraries of compounds for high-throughput screening. chemimpex.com
Design and Synthesis of Novel Drug Candidates Incorporating the this compound Moiety
The synthesis of novel drug candidates based on the this compound moiety often involves multi-step synthetic sequences. A common strategy is the cyclization of appropriately substituted pyridine (B92270) precursors. ontosight.ai For instance, derivatives can be prepared through reactions of nicotinohydrazide with carbon disulfide, followed by cyclization and subsequent reaction with substituted benzyl (B1604629) derivatives to yield a variety of 1,2,4-triazole-pyridine hybrids. researchgate.net Another approach involves the reaction of hydrazones with ferric chloride for oxidative cyclization to obtain pyrazolo[4,3-e] ontosight.aiontosight.aismolecule.comtriazolopyrimidine derivatives. nih.gov
Microwave-assisted synthesis has also been employed as an efficient method for preparing this compound derivatives, often leading to higher yields and shorter reaction times. smolecule.com The versatility of the scaffold allows for the introduction of various functional groups, enabling the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules. chemimpex.com
Table 1: Examples of Synthetic Methods for Triazolopyridine Derivatives
| Starting Materials | Key Reagents | Product Type | Reference |
| Nicotinohydrazide, Carbon disulfide | Ammonia solution, Substituted benzyl derivatives | 1,2,4-Triazole-pyridine hybrids | researchgate.net |
| Hydrazones | Ferric chloride | Pyrazolo[4,3-e] ontosight.aiontosight.aismolecule.comtriazolopyrimidines | nih.gov |
| Enaminonitriles, Benzohydrazides | Microwave irradiation | Triazolopyridines | smolecule.com |
| 3-Aryl-(1,2,4-triazol-5-yl)acetonitriles, α-Azidochalcones | - | 6-Amino-2,5,7-triaryl-1,2,4-triazolo[1,5-a]pyridine-8-carbonitriles | nih.gov |
Bioisosteric Replacements and Structure-Activity Relationship (SAR) Studies
Bioisosteric replacement is a key strategy in medicinal chemistry to optimize lead compounds. In the context of this compound derivatives, this involves substituting parts of the molecule with other chemical groups that have similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic profiles. For example, the replacement of a phenyl ring with a pyridine ring can significantly impact biological activity. nih.gov
Structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the this compound scaffold influence its biological activity. These studies involve systematically modifying the structure of a lead compound and evaluating the pharmacological effects of these changes. For instance, in the development of LSD1 inhibitors, SAR studies of chemimpex.comontosight.aismolecule.comtriazolo[4,5-d]pyrimidine derivatives revealed that the introduction of a 2-thiopyridine moiety dramatically improved inhibitory activity. nih.gov Docking studies can further elucidate the binding interactions between the compounds and their target proteins, providing a rationale for the observed SAR. nih.gov
Target-Specific Biological Activity of this compound Derivatives
Derivatives of the this compound scaffold have been investigated for a wide range of biological activities, demonstrating their potential as therapeutic agents for various diseases. ontosight.airesearchgate.net
Anticancer Research and Mechanisms of Action
The this compound framework is a prominent scaffold in the design of novel anticancer agents. ontosight.airesearchgate.net Derivatives have shown the ability to inhibit the proliferation of various cancer cell lines. smolecule.comnih.gov For example, a series of 1,2,4-triazole-pyridine hybrid derivatives demonstrated moderate to potent anticancer activity against murine melanoma (B16F10) cells. researchgate.net
The mechanisms of action for these anticancer effects are varied. Some pyrazolo-[4,3-e] ontosight.aiontosight.aismolecule.comtriazolopyrimidine derivatives have been shown to act as kinase inhibitors, targeting enzymes like the epidermal growth factor receptor (EGFR). nih.gov Inhibition of EGFR and downstream signaling pathways, such as Akt and Erk1/2, has been observed in breast and cervical cancer cells. nih.gov Other derivatives have been identified as potent inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. nih.gov
Table 2: Anticancer Activity of Selected Triazolopyridine Derivatives
| Compound Type | Cancer Cell Line | Target/Mechanism | Reference |
| 1,2,4-Triazole-pyridine hybrids | Murine melanoma (B16F10) | Not specified | researchgate.net |
| Pyrazolo-[4,3-e] ontosight.aiontosight.aismolecule.comtriazolopyrimidines | Cervical (HeLa), Breast (HCC1937) | EGFR, Akt, Erk1/2 inhibition | nih.gov |
| chemimpex.comontosight.aismolecule.comTriazolo[4,5-d]pyrimidine derivatives | - | LSD1 inhibition | nih.gov |
Antimicrobial and Antiviral Properties
Derivatives of this compound have also demonstrated promising antimicrobial and antiviral activities. ontosight.ai The incorporation of the triazole moiety is known to enhance the biological potential of organic molecules. beilstein-journals.org Studies have shown that certain derivatives exhibit activity against various pathogens. smolecule.com For instance, a novel series of pyridine and triazolopyridine derivatives showed promising growth inhibition against Candida albicans and Aspergillus niger. researchgate.net The pyridine nucleus, often found in bioactive compounds, contributes to the antimicrobial properties of these molecules. nih.gov
Anti-inflammatory and Analgesic Applications
The this compound scaffold has been explored for the development of new anti-inflammatory and analgesic agents. ontosight.airesearchgate.net Some derivatives have been reported to possess analgesic properties. smolecule.com In vivo studies on related triazolopyridine systems, such as 1,2,4-triazolo[1,5-a]pyridines, have shown significant anti-inflammatory effects in carrageenan-induced paw edema models. mdpi.com The mechanism of action for these effects is thought to involve the inhibition of inflammatory mediators.
Neurological Activity and CNS Applications
Derivatives of the this compound scaffold have shown promise in the realm of central nervous system (CNS) disorders. Research into microtubule-stabilizing 1,2,4-triazolo[1,5-a]pyrimidines (TPDs), a related class of compounds, has highlighted their potential as therapeutic candidates for neurodegenerative conditions like Alzheimer's disease. nih.gov These compounds are being investigated for their ability to normalize axonal microtubules, which could restore axonal transport and mitigate neuronal loss. nih.gov
Furthermore, the development of 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-based antagonists for the P2X7 receptor underscores the scaffold's utility in targeting CNS pathologies. acs.org These antagonists have demonstrated the ability to penetrate the brain and engage with their target in vivo. acs.org The P2X7 receptor is implicated in neuroinflammation, making its antagonists a subject of interest for treating a range of neurological and psychiatric conditions.
Inhibition of Kinases (e.g., PIM kinase, c-Met) and Other Enzymes
The this compound scaffold has been identified as a promising framework for the design of kinase inhibitors, which are crucial in cancer therapy and other diseases.
PIM Kinase Inhibition: Derivatives of 1,2,3-triazolo[4,5-b]pyridine have been identified as inhibitors of PIM kinases through a scaffold hopping approach. nih.govucr.edu PIM kinases are serine/threonine kinases that play a significant role in cell survival, proliferation, and cytokine production, making them attractive targets for oncology. nih.govnih.gov The exploration of this scaffold has been supported by X-ray crystallographic data, providing a structural basis for inhibitor design. nih.govucr.edu
c-Met Kinase Inhibition: While direct examples of this compound as c-Met inhibitors are less common, the closely related smolecule.comnih.govnih.govtriazolo[4,3-a]pyridine and smolecule.comnih.govnih.govtriazolo[4,3-b]pyridazine scaffolds have yielded potent inhibitors of the c-Met receptor tyrosine kinase. nih.govnih.gov The c-Met pathway is often dysregulated in human cancers, and its inhibition is a key therapeutic strategy. nih.gov For instance, certain smolecule.comnih.govnih.govtriazolo[4,3-a]pyrazine derivatives have shown high activity against c-Met and selectivity against tumor cells dependent on c-Met amplification. nih.gov
Below is a table summarizing the inhibitory activities of some triazolopyridine derivatives against various kinases.
| Compound Class | Target Kinase | Key Findings |
| 1,2,3-Triazolo[4,5-b]pyridines | PIM Kinase | Identified as PIM kinase inhibitors through scaffold hopping. nih.govucr.edu |
| smolecule.comnih.govnih.govTriazolo[4,3-a]pyridines | c-Met Kinase | Derivatives show potent c-Met inhibition. nih.gov |
| smolecule.comnih.govnih.govTriazolo[4,3-b]pyridazines | c-Met/Pim-1 Kinase | Dual inhibitors with significant antiproliferative effects. nih.gov |
| 1,2,3-Triazolyl-pyridine hybrids | Aurora B Kinase | Investigated as potential inhibitors for hepatocellular carcinoma. acs.org |
Antimitotic Agents
The role of this compound derivatives as antimitotic agents is primarily linked to their ability to inhibit kinases that are essential for cell cycle progression. A notable example is the investigation of 1,2,3-triazolyl-pyridine hybrids as inhibitors of Aurora B kinase. acs.org Aurora B kinase is a key regulator of mitosis, and its inhibition can lead to defects in chromosome segregation and ultimately, cell death. This makes it a significant target for the development of anticancer therapies. The antiproliferative activity of new smolecule.comnih.govnih.govtriazolo[4,3-a]pyrimidines against breast cancer cell lines further supports the potential of this scaffold in developing antimitotic agents. nih.gov
Dengue Virus NS4B Inhibition
A significant breakthrough in the application of the this compound scaffold is in the development of antiviral agents, specifically against the dengue virus (DENV). A series of substituted 4,6-dihydrospiro[ nih.govucr.edunih.govtriazolo[4,5-b]pyridine-7,3'-indoline]-2',5(3H)-dione analogues have been synthesized and identified as potent DENV inhibitors. nih.gov These compounds target the viral non-structural protein 4B (NS4B), which is essential for viral replication. nih.govnih.gov
One of the lead compounds, JMX0254 (compound 15 in the study), demonstrated potent and broad inhibitory activity against DENV-1, -2, and -3 with EC50 values of 0.78, 0.16, and 0.035 μM, respectively. nih.gov The target engagement was confirmed through pull-down studies using a biotinylated version of the compound, which successfully enriched the NS4B protein from cell lysates. nih.gov This class of compounds represents a promising avenue for the development of much-needed therapeutics for dengue fever. nih.gov
Molecular Interactions and Receptor Binding Studies
Understanding the molecular interactions and binding profiles of this compound derivatives is crucial for optimizing their therapeutic potential.
Molecular Docking and Virtual Screening of this compound Derivatives
Molecular docking and virtual screening are powerful computational tools that have been extensively used to predict and analyze the binding of this compound derivatives to their biological targets. smolecule.com These techniques allow researchers to visualize the binding modes and key interactions at the molecular level.
For instance, docking studies of 1,2,3-triazolyl-pyridine hybrids with Aurora B kinase have revealed various interactions, including hydrogen bonds, π-π stacking, and π-sigma interactions, providing a rationale for their observed inhibitory activity. acs.org Similarly, docking studies of novel triazolo[4,3-b]pyridazine derivatives into the ATP-binding sites of c-Met and Pim-1 kinases have suggested a similar mode of interaction compared to known inhibitors, guiding the design of dual inhibitors. nih.gov These computational approaches are invaluable for hit identification and lead optimization in drug discovery programs. ekb.egmdpi.com
Binding Affinity and Selectivity Profiling
Experimental validation of binding affinity and selectivity is a critical step in the development of any therapeutic agent. For derivatives of this compound, various in vitro assays are employed to quantify their potency and specificity.
The binding affinity of 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-based P2X7 receptor antagonists has been measured using Ca2+ flux assays, with pIC50 values indicating potent inhibition. acs.org Furthermore, selectivity profiling against a panel of other kinases and receptors is routinely performed to ensure the compound's specificity for its intended target. For example, a smolecule.comnih.govnih.govtriazolo[4,3-a]pyrazine derivative was found to selectively inhibit c-Met with no significant effect on 59 other kinases, highlighting its high selectivity. nih.gov
The table below presents binding affinity data for selected triazolopyridine derivatives.
| Compound/Series | Target | Assay | Affinity (IC50/pIC50/EC50) |
| 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine analogs | Human P2X7 | Ca2+ flux | pIC50 values reported acs.org |
| smolecule.comnih.govnih.govTriazolo[4,3-a]pyrazine derivative 4d | c-Met Kinase | Kinase Assay | High activity reported nih.gov |
| Triazolo[4,3-b]pyridazine derivative 4g | c-Met Kinase | Kinase Assay | IC50 = 0.163 ± 0.01 μM nih.gov |
| Triazolo[4,3-b]pyridazine derivative 4g | Pim-1 Kinase | Kinase Assay | IC50 = 0.283 ± 0.01 μM nih.gov |
| JMX0254 | DENV-1 NS4B | Replicon Assay | EC50 = 0.78 μM nih.gov |
| JMX0254 | DENV-2 NS4B | Replicon Assay | EC50 = 0.16 μM nih.gov |
| JMX0254 | DENV-3 NS4B | Replicon Assay | EC50 = 0.035 μM nih.gov |
In Vitro and In Vivo Pharmacological Evaluation
The pharmacological assessment of compounds built upon the this compound scaffold has been a focused area of research, particularly exploring their potential as kinase inhibitors. Both laboratory-based (in vitro) and organism-based (in vivo) studies are crucial in determining the therapeutic promise of these molecules.
In Vitro Research Findings
The primary pharmacological target identified for the this compound scaffold is the family of PIM kinases. nih.gov PIM kinases are a group of serine/threonine kinases that play a significant role in various cellular processes, including cell survival, proliferation, and the production of cytokines. nih.gov Their association with these fundamental biochemical mechanisms makes them an attractive target for therapeutic intervention, especially in oncology.
A notable study identified 1,2,3-triazolo[4,5-b]pyridine derivatives as inhibitors of PIM kinases through a scaffold hopping strategy. nih.govucr.edu This approach involves taking a known active compound and replacing its core structure (scaffold) with a different one that maintains a similar three-dimensional arrangement of key functional groups, with the aim of discovering new chemical classes with similar or improved biological activity.
The initial exploration and evaluation of these compounds confirmed their inhibitory activity against the PIM kinase family. nih.gov While the specific quantitative data such as the half-maximal inhibitory concentration (IC₅₀) values for the various derivatives from this key study are not detailed in the publicly available literature, the research confirms the successful identification of this scaffold as a PIM kinase inhibitor. nih.govucr.edu Further investigation into the structure-activity relationship (SAR) was supported by X-ray crystallographic data, providing insight into how these compounds bind to the target kinase. nih.govucr.edu
Detailed quantitative results from the primary study on PIM kinase inhibition are not available in the public domain.
In Vivo Research Findings
Currently, detailed in vivo pharmacological evaluation data for derivatives of the this compound scaffold is not extensively reported in publicly accessible scientific literature. The progression from in vitro discovery to in vivo studies involves evaluating a compound's efficacy and behavior within a living organism, which is a critical step in the drug development process.
Data Tables
As specific IC₅₀ values and other quantitative data from in vitro and in vivo studies on this compound derivatives are not available in the cited literature, a data table cannot be generated at this time.
Applications of 1h 1,2,3 Triazolo 4,5 B Pyridine in Materials Science and Industrial Chemistry
1H-1,2,3-Triazolo[4,5-b]pyridine as a Ligand in Coordination Chemistry
The nitrogen atoms within the this compound scaffold serve as Lewis base donors, enabling the molecule to act as a potent ligand for metal ions. researchgate.netsmolecule.com This coordinating ability is the cornerstone of its application in materials science, opening pathways to novel catalysts and functional materials. chemimpex.com The resulting metal complexes often exhibit unique thermal, electronic, and magnetic properties that are not present in the ligand or metal salt alone. The field has seen extensive research into related triazolopyridine isomers, which serve as excellent models for the potential of this compound in forming diverse coordination structures. researchgate.netchemimpex.com
Synthesis and Characterization of Metal Complexes with this compound Ligands
The synthesis of metal complexes using triazolopyridine-based ligands typically involves the direct reaction of the ligand with a corresponding metal salt, often a metal chloride or tetrafluoroborate, in a suitable solvent like ethanol (B145695) or a methanol/water mixture. mdpi.comnih.gov For instance, research on the related ligand 2-(1H-1,2,4-triazol-3-yl)pyridine (Htzp) has demonstrated the formation of mononuclear complexes with Co(II), Cd(II), and Rh(III) by reacting the ligand with the respective metal chlorides in a specific molar ratio. mdpi.com
The characterization of these resulting crystalline complexes is comprehensive, employing a suite of analytical techniques to confirm their structure and properties. These methods include:
Spectroscopic Techniques : FT-IR spectroscopy is used to observe shifts in the vibrational frequencies of the ligand upon coordination to the metal ion. 1H and 13C NMR spectroscopy provide detailed information about the ligand's structure and its electronic environment within the complex. mdpi.com UV-Vis spectroscopy is employed to study the electronic transitions within the complex. mdpi.com
Mass Spectrometry : This technique is used to determine the molecular weight and fragmentation patterns of the complexes, confirming their composition. mdpi.com
X-ray Diffraction : Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center (e.g., octahedral, square planar, or tetrahedral). nih.govmdpi.comresearchgate.net For example, the crystal structure of 1H-1,2,3-Triazolo[4,5-b]-pyridin-4-ium nitrate (B79036) has been determined, confirming the planarity of the fused ring system. researchgate.net
Elemental Analysis and Conductivity Measurements : These analyses confirm the empirical formula and determine whether the complexes are electrolytic or non-electrolytic in nature. mdpi.com
Magnetic Susceptibility : This measurement is crucial for determining the magnetic properties of the complexes, particularly for those involving paramagnetic metal ions like Fe(II) or Co(II). mdpi.com
Development of Functional Materials with Desired Properties
The coordination of this compound and its derivatives to metal ions allows for the rational design of functional materials with specific, desirable properties. chemimpex.com The ability to form stable complexes is a key attribute that enhances their utility in applications such as chemical sensors and photoluminescent materials. chemimpex.comsmolecule.com
For example, organoplatinum(II) complexes, known for their unique flat structures and intriguing luminescent properties, can be constructed using ligands that incorporate triazole and pyridine (B92270) functionalities. nih.gov Research on azobenzene-appended tridentate platinum(II) complexes has shown that the ligand structure is of great importance for building functional materials. These complexes can exhibit aggregation-induced properties, such as the appearance of metal-metal to ligand charge transfer (MMLCT) absorption bands in concentrated solutions, leading to applications in smart supramolecular materials. nih.gov Although not emissive at room temperature in solution, some related platinum(II) complexes with a 2,6-bis(1-alkylpyrazol-3-yl)pyridine ligand show broad, structureless phosphorescent emission bands at low temperatures (77 K), indicating their potential in luminescent materials. nih.gov The ability of the triazolopyridine core to participate in the development of such materials highlights its significance in nanotechnology and materials science. chemimpex.com
Catalytic Applications of this compound Metal Complexes
The formation of stable metal complexes has opened avenues for the development of novel catalysts based on the this compound scaffold. chemimpex.com Palladium complexes, in particular, have shown significant promise. Research on the isomeric nih.govresearchgate.netsoton.ac.uktriazolo[4,3-a]pyridin-3-ylidene ligand system has demonstrated good catalytic activity in Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net
These palladium complexes can effectively catalyze the coupling of various aryl halides, including challenging aryl chlorides, with arylboronic acids at room temperature. nih.govresearchgate.net The catalytic efficiency is influenced by the substitution pattern on the triazolopyridine ligand, which affects its sigma-donor ability. nih.govresearchgate.net Similarly, palladium complexes featuring chelating N-heterocyclic carbene (NHC) ligands with pyridine moieties have proven to be highly efficient catalysts for the C-5 arylation of imidazole (B134444) derivatives. sioc-journal.cn
| Entry | Aryl Halide | Boronic Acid | Catalyst | Yield (%) | Reference |
| 1 | 4-Chloroacetophenone | Phenylboronic acid | [PdCl(allyl)(Tripy)] | 98 | researchgate.net |
| 2 | 4-Chlorotoluene | Phenylboronic acid | [PdCl(allyl)(Tripy)] | 95 | researchgate.net |
| 3 | Chlorobenzene | 4-Methoxyphenylboronic acid | [PdCl(allyl)(Tripy)] | 96 | researchgate.net |
| 4 | 4-Chloroanisole | 4-Methylphenylboronic acid | [PdCl(allyl)(Tripy)] | 98 | researchgate.net |
Table based on catalytic results for the related nih.govresearchgate.netsoton.ac.uktriazolo[4,3-a]pyridin-3-ylidene (Tripy) palladium complex.
Spin-Crossover Compounds and Magnetic Properties
The triazole-pyridine ligand framework is highly effective in creating a suitable ligand field environment around certain metal ions, notably iron(II), to induce spin-crossover (SCO) behavior. researchgate.net SCO compounds can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature, pressure, or light, making them promising for applications in molecular switches, sensors, and data storage. mdpi.comresearchgate.net
While direct studies on this compound are limited, extensive research on isomeric and derivative systems, such as 3-(2-pyridyl)-1,2,4-triazole ligands, provides deep insight into this phenomenon. Iron(II) complexes with these ligands can exhibit abrupt, gradual, or multi-step spin transitions, often with thermal hysteresis. nih.govresearchgate.net The nature of the SCO is highly sensitive to subtle structural modifications, including the substituents on the ligand and the counter-anions present in the crystal lattice, which influence intermolecular interactions like hydrogen bonding. nih.gov
For example, the complex [Fe(L1)3][ClO4]2, where L1 is 3-(2-pyridyl)-5-ethyl-1,2,4-triazole, shows a remarkable multi-step and abrupt spin transition, whereas related complexes with different substituents may show only gradual and incomplete transitions. nih.govresearchgate.net This demonstrates the tunability of the magnetic properties through ligand design.
| Complex | Spin Transition | T1/2 (K) | Hysteresis (K) | Reference |
| [Fe(L1)3][ClO4]2 | Abrupt, two-step | 103, 112 | ~2 | nih.gov |
| [Fe(L1)3][BF4]2 | Abrupt, with hysteresis | 134 | 7 | nih.gov |
| Fe(Hpt)32·nH2O | Gradual, no hysteresis | 135 | 0 | researchgate.net |
Table of magnetic properties for representative Fe(II) spin-crossover complexes with related 3-(2-pyridyl)-1,2,4-triazole ligands (L1 = 3-(2-pyridyl)-5-ethyl-1,2,4-triazole; Hpt = 3-(2-pyridyl)-1,2,4-triazole).
Utilization in Advanced Materials Development
Beyond its role in discrete metal complexes, the this compound moiety is incorporated into larger molecular structures and polymers to develop advanced materials. chemimpex.com Its inherent electronic properties and thermal stability make it an attractive component for materials intended for electronic and optoelectronic applications. chemimpex.comsmolecule.com
Polymers and Materials with Specific Electronic Properties
The unique electronic characteristics of the triazolopyridine core are being exploited in the field of organic electronics. smolecule.com For instance, the isomeric nih.govresearchgate.netsoton.ac.uktriazolo[1,5-a]pyridine (TP) has been successfully used as an electron-accepting building block to construct bipolar host materials for high-performance phosphorescent organic light-emitting devices (PhOLEDs). nih.gov
In this work, the triazolopyridine acceptor was combined with a carbazole-based donor to create materials like o-CzTP and m-CzTP. These materials exhibit high triplet energies (>2.9 eV) and balanced charge-transporting properties, which are critical for efficient OLED performance. Their bipolar nature allows them to be used as universal hosts for red, green, and blue phosphorescent emitters, leading to devices with high efficiencies and low efficiency roll-off. nih.gov The success of this related isomer underscores the potential of this compound for creating polymers and molecular materials with specific, tunable electronic properties for use in next-generation electronic devices. chemimpex.comsmolecule.com
Energetic Materials and Propellants from this compound Precursors
The high nitrogen content and inherent stability of the triazolopyridine ring system make this compound a valuable starting material for the synthesis of advanced energetic materials. researchgate.net One of the most notable applications in this area is its use as a precursor for the synthesis of the thermally stable high explosive, 2,4,8,10-tetranitro-5H-pyrido[3″,2″:4′,5′] researchgate.netchemimpex.comresearchgate.nettriazolo[1′,2′:1,2] researchgate.netchemimpex.comresearchgate.net-triazolo[5,4-b]-pyridin-6-ium inner salt. chemimpex.comsigmaaldrich.com
This complex, nitrogen-rich molecule is prepared in a multi-step synthesis starting from inexpensive materials, including this compound. researchgate.netresearchgate.net The resulting energetic material exhibits exceptional thermal stability, with a decomposition onset temperature of 365°C. researchgate.netresearchgate.net Its performance characteristics are comparable to or exceed those of some established explosives, yet it demonstrates significantly lower sensitivity to impact and friction, a critical safety advantage for handling and deployment. researchgate.netresearchgate.net Research has shown it has a detonation velocity of 7.43 km/s and a detonation pressure of 294 kbar at a density of 1.78 g/cm³. researchgate.netresearchgate.net These properties highlight its potential for applications where both high performance and thermal stability are paramount.
Table 1: Properties of an Energetic Material Synthesized from this compound Precursor
| Property | Value | Reference |
| Compound Name | 2,4,8,10-tetranitro-5H-pyrido[3″,2″:4′,5′] researchgate.netchemimpex.comresearchgate.nettriazolo[1′,2′:1,2] researchgate.netchemimpex.comresearchgate.net-triazolo[5,4-b]-pyridin-6-ium inner salt | chemimpex.comresearchgate.net |
| Thermal Stability (DSC Onset) | 365 °C | researchgate.netresearchgate.net |
| Detonation Velocity | 7.43 km/s (at 1.78 g/cm³ density) | researchgate.netresearchgate.net |
| Detonation Pressure | 294 kbar (at 1.78 g/cm³ density) | researchgate.netresearchgate.net |
| Impact Sensitivity | 59 cm (Type 12, 2.5 kg weight) | researchgate.netresearchgate.net |
| Friction Sensitivity | Insensitive | researchgate.netresearchgate.net |
| Spark Sensitivity | Insensitive | researchgate.net |
Sensors for Environmental and Chemical Detection
The inherent chemical structure of this compound makes it a promising candidate for the development of chemical sensors. chemimpex.com The nitrogen atoms in the fused ring system can act as effective ligands, forming stable complexes with various metal ions. researchgate.netsmolecule.com This coordination capability is the basis for its application in sensors designed for detecting environmental contaminants, particularly heavy metal ions. researchgate.net
While specific sensor devices based on the this compound scaffold are an emerging area of research, the principle is well-established within the broader family of triazole-based compounds. For instance, chemosensors incorporating 1,2,3-triazole moieties have been successfully developed for the selective detection of lead (Pb²⁺) and copper (Cu²⁺) ions. nih.gov Similarly, other nitrogen-containing heterocyclic compounds like imidazo[4,5-b]pyridine have been studied for their affinity to metal dications such as copper (Cu²⁺) and zinc (Zn²⁺). mdpi.com Hybrid materials using triazole-based heterocycles have demonstrated exceptional selectivity for cadmium (Cd²⁺) ions, a significant achievement for environmental monitoring. nih.gov The ability of the this compound core to bind with metal ions suggests its strong potential for incorporation into similar sensor systems for monitoring environmental quality. chemimpex.comresearchgate.net
Fluorescent Probes for Imaging
In the field of bio-imaging and diagnostics, fluorescent probes are indispensable tools. While derivatives of this compound itself have seen somewhat limited application in this specific area, its structural isomers are prominent in the development of advanced fluorescent materials. mdpi.com The broader class of triazolopyridines is known to form the basis of luminophores, with their fluorescence properties tunable through chemical modification. mdpi.com
Research has shown that related triazole-based scaffolds are highly effective as fluorescent probes. For example, a derivative of researchgate.netresearchgate.netpnas.orgtriazolo[1,5-a]pyrimidine was synthesized to act as a highly selective and sensitive fluorescent probe for detecting ferric ions (Fe³⁺), even in living cells. sigmaaldrich.com In another study, BODIPY-based probes were designed to form a researchgate.netresearchgate.netpnas.orgtriazolo[4,3-a]pyridine structure upon reaction with hypochlorous acid (HOCl), resulting in a significant fluorescence enhancement that allows for the visualization of endogenous HOCl in macrophages. These examples demonstrate the potential of the fused triazolopyridine framework in creating sophisticated tools for chemical and biological imaging, even if the [4,5-b] isomer is less explored for this purpose than its counterparts.
Table 2: Examples of Triazolopyridine Isomers in Fluorescent Probe Research
| Probe Scaffold | Target Analyte | Principle of Detection | Reference |
| researchgate.netresearchgate.netpnas.orgTriazolo[1,5-a]pyrimidine derivative | Fe³⁺ | Fluorescence quenching | sigmaaldrich.com |
| researchgate.netresearchgate.netpnas.orgTriazolo[4,3-a]pyridine (formed in situ) | HOCl | Fluorescence turn-on via cyclization |
Electronic Devices and Optoelectronic Applications
The unique electronic properties of the this compound scaffold make it a material of interest for applications in electronics and optoelectronics. chemimpex.com It is utilized in the creation of advanced materials designed to have specific characteristics, such as improved thermal stability and electrical conductivity. chemimpex.comresearchgate.net The ability to synthesize polymers incorporating this structure opens pathways to new functional materials for electronic applications. researchgate.net
While specific devices featuring the this compound isomer are under development, extensive research into its structural relatives highlights the potential of this compound class. For instance, the isomer researchgate.netchemimpex.comresearchgate.nettriazolo[4,5-c]pyridine has been identified as an effective organic sensitizer (B1316253) for use in high-performance solar cells. mdpi.com Furthermore, derivatives of researchgate.netresearchgate.netpnas.orgtriazolo[1,5-a]pyridine have been successfully designed and synthesized as bipolar host materials for highly efficient phosphorescent and delayed-fluorescence organic light-emitting diodes (OLEDs). These materials facilitate balanced charge transport, leading to devices with high quantum efficiency and low efficiency roll-off, which are critical for display and lighting technologies. The success of these related isomers underscores the significant potential of the triazolopyridine core structure in the field of organic electronics.
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in 1H-1,2,3-Triazolo[4,5-b]pyridine Research
The convergence of artificial intelligence (AI) and machine learning (ML) with chemical research is set to revolutionize the exploration of this compound. These computational tools offer the potential to significantly accelerate the discovery and optimization of new derivatives with desired properties.
Machine learning algorithms can be trained on existing datasets of this compound analogs and their biological activities to develop predictive models. mdpi.com These models can then be used to screen virtual libraries of novel compounds, identifying candidates with a high probability of success before they are synthesized in the laboratory. This in silico approach can drastically reduce the time and resources required for drug discovery. For instance, ML can help predict the antiproliferative activity of new derivatives, guiding the synthesis of more potent anticancer agents. mdpi.com
Furthermore, AI and ML can be employed to elucidate complex structure-activity relationships (SARs). By analyzing large datasets, these technologies can identify subtle structural features that influence a compound's biological effects, insights that may be missed through traditional analysis. This deeper understanding of SAR can guide the rational design of more effective and selective molecules. mdpi.com The integration of AI with Density Functional Theory (DFT) is also a promising avenue for predicting electronic properties and reaction pathways, further refining the design process. researchgate.net
Exploration of Novel Derivatization Strategies and Scaffold Modifications
The versatility of the this compound scaffold lends itself to a wide array of derivatization strategies aimed at fine-tuning its properties for specific applications. smolecule.com Researchers are actively exploring new methods to introduce diverse functional groups and modify the core structure to enhance biological activity and create novel materials.
One key area of focus is the development of more efficient and selective synthetic methods. This includes the use of modern techniques like microwave-assisted synthesis and multicomponent reactions (MCRs) to streamline the production of derivatives. researchgate.netnih.govmdpi.com For example, the Groebke–Blackburn–Bienaymé (GBB) MCR has been utilized to create novel tricyclic scaffolds incorporating the triazolopyridine core. nih.govacs.org
Scaffold modification is another critical research avenue. By altering the core structure, for instance, by creating triazolo[4',5':4,5]furo[2,3-c]pyridines, researchers can access new chemical space and potentially discover compounds with entirely new biological activities. nih.govacs.org These modifications can involve introducing different substituents on both the triazole and pyridine (B92270) rings, leading to a vast library of compounds with diverse electronic and steric properties. nih.gov The goal is to develop a deeper understanding of how these modifications impact the molecule's interaction with biological targets.
Advanced Applications in Chemical Biology and Personalized Medicine
The unique chemical properties of this compound and its derivatives make them valuable tools for chemical biology and hold promise for the development of personalized medicine. Its ability to interact with various biological targets opens up possibilities for creating highly specific molecular probes and targeted therapeutics. smolecule.com
In chemical biology, derivatives of this compound can be designed as fluorescent probes to visualize and study biological processes in real-time. The planar nature of the fused ring system can be exploited to design intercalating agents for DNA or specific binding partners for proteins. Molecular docking studies are often employed to predict how these compounds will interact with target proteins, guiding the design of probes with high affinity and selectivity. smolecule.com
The potential for personalized medicine lies in the ability to tailor drugs to an individual's specific genetic makeup or disease profile. The modular nature of this compound synthesis allows for the creation of libraries of compounds that can be screened against patient-derived cells or biomarkers. This approach could lead to the identification of a specific derivative that is most effective for a particular patient, moving away from a one-size-fits-all approach to treatment. For example, derivatives have been investigated as inhibitors of enzymes like Lysine-specific demethylase 1 (LSD1), which is implicated in cancer, suggesting a path towards targeted cancer therapies. nih.gov
Sustainable and Eco-Friendly Production of this compound and its Analogs
In line with the growing emphasis on green chemistry, a significant future direction is the development of sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. rsc.orgjocpr.com Traditional synthetic routes can involve hazardous reagents, toxic solvents, and generate significant waste. researchgate.net
The principles of green chemistry, such as atom economy, the use of renewable feedstocks, and the reduction of hazardous substances, are being applied to the synthesis of these compounds. jocpr.comnih.gov This includes the exploration of catalyst-free and solvent-free reaction conditions, as well as the use of greener solvents like water or bio-based solvents. jocpr.commdpi.com Microwave-assisted synthesis is a prominent green technique that can significantly reduce reaction times and energy consumption. mdpi.commdpi.com
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is another powerful and eco-friendly tool for synthesizing triazole-containing compounds, offering high yields and stereospecificity under mild conditions. researchgate.netnih.gov The development of these green synthetic protocols is not only environmentally responsible but can also lead to more efficient and cost-effective production processes, making these valuable compounds more accessible for research and development. rsc.org
Interdisciplinary Research Collaborations to Unlock New Potentials of this compound
The full potential of this compound can only be realized through collaborations that bridge different scientific disciplines. The complexity of modern scientific challenges requires a multifaceted approach, bringing together experts from chemistry, biology, medicine, materials science, and computational science.
For instance, collaborations between synthetic chemists and computational scientists can accelerate the design and synthesis of new derivatives with enhanced properties through the use of AI and molecular modeling. mdpi.comresearchgate.net Partnerships between medicinal chemists and biologists are crucial for evaluating the biological activity of new compounds and understanding their mechanisms of action. nih.gov Furthermore, collaborations with materials scientists can lead to the development of novel materials with unique optical or electronic properties based on the this compound scaffold. smolecule.com
Such interdisciplinary efforts can foster innovation and lead to breakthroughs that would not be possible within a single field. By combining diverse expertise and perspectives, the scientific community can more effectively explore the vast potential of this compound and its derivatives, paving the way for new discoveries in medicine, technology, and beyond.
Q & A
Basic Questions
Q. What are the established methods for synthesizing and characterizing 1H-1,2,3-Triazolo[4,5-b]pyridine?
- Synthesis : The compound can be crystallized by dissolving this compound in aqueous HNO₃ (65%) under ambient conditions for 15 days, yielding block crystals suitable for structural analysis .
- Characterization : Single-crystal X-ray diffraction confirms an orthorhombic crystal system (space group Pnma) with lattice parameters a = 13.4643(13) Å, b = 6.2866(10) Å, and c = 9.1138(9) Å. The planar arrangement of the triazolo-pyridine core and hydrogen bonding with nitrate anions are critical for stability .
Q. What safety protocols are essential when handling this compound?
- Hazards : The compound causes skin and eye irritation (GHS warnings: H315, H319).
- Precautions : Use gloves, eye protection, and masks (P280). Neutralize residues with water (P302 + P352) and store in inert atmospheres at room temperature .
Q. What key physicochemical properties influence its laboratory use?
- Properties : Melting point (207°C), pKa (predicted ~3.15), and solubility in acidic/basic media. Its planar structure enhances π-π stacking in supramolecular assemblies .
Advanced Research Questions
Q. How do pH and pKa affect its reactivity in enzymatic or synthetic reactions?
- Mechanistic Insight : The compound's neutral form is preferred for nucleophilic activity in enzymatic reactions. At pH below its pKa (~3.15), protonation reduces reactivity, while near-neutral pH (5.5) balances solubility and deprotonation for optimal performance. This pH dependency was demonstrated in glycosylation studies using sulfinic acids and tetrazoles .
Q. How does the crystal structure inform its supramolecular behavior?
- Structural Analysis : The triazolo-pyridine core forms a planar geometry, enabling hydrogen bonding with nitrate ions (N–H···O interactions, ~2.8 Å). This arrangement stabilizes the crystal lattice and suggests potential for designing co-crystals or coordination polymers .
Q. What role does it play in medicinal chemistry and drug design?
- Applications : Derivatives like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are widely used as coupling reagents in peptide synthesis. The parent compound serves as a scaffold for kinase inhibitors and antimicrobial agents, leveraging its heterocyclic rigidity .
Q. How is computational modeling applied to predict its behavior?
- Methods : Tools like SciFinder and ChemAxon predict pKa, solubility, and reactivity. Molecular docking studies model interactions with enzymatic active sites, guiding the design of derivatives with enhanced bioactivity .
Q. What challenges arise in optimizing its use in coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
